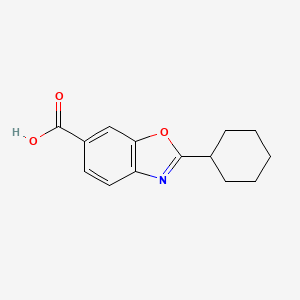
2-Cyclohexyl-benzooxazole-6-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Key Compounds
The synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and 2-cyclohexyl-cyclohexene(1 or 6)-carboxylic acid, closely related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been described. These compounds have been utilized to create tertiary aminoalkyl esters exhibiting pharmacological properties, particularly notable for their antispasmodic activity (Veer & Oud, 2010).
Antibacterial and Antifungal Activity
Benzothiazole derivatives, structurally similar to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, have been shown to possess good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. These compounds also demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus in certain studies (Chavan & Pai, 2007).
Antifibrinolytic and Clinical Applications
Amino methyl cyclohexane carboxylic acid, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been identified as a potent inhibitor of plasminogen activation and found effective as an antifibrinolytic agent in clinical settings (Andersson et al., 2009).
Potential Medical Applications
A benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been developed with potential applications in the medical field. This compound's modified structure has been characterized for potential use in medical applications (Uglea et al., 1993).
Antitumor Agents
Benzothiazole derivatives, similar to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, have been synthesized and evaluated for their potential as potent antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
Chemical Synthesis and Modifications
Efficient Synthesis Methods
The synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids has been achieved through a one-pot condensation reaction, demonstrating the versatility and efficiency of synthesis methods for compounds structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid (Marandi, 2018).
Molecular Structure Studies
The study of the molecular structures of benzoic acid and 2-hydroxybenzoic acid, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, provides valuable insights into the structural characteristics of similar compounds. These studies offer a deeper understanding of the molecular structures crucial for their biological and chemical properties (Aarset et al., 2006).
Synthesis of Novel Compounds
The synthesis of novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives, structurally akin to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been carried out to explore their antimicrobial activities. This research contributes to the development of new compounds with potential pharmaceutical applications (Oren et al., 1999).
Eigenschaften
IUPAC Name |
2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTOJZPUDOLWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-benzooxazole-6-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

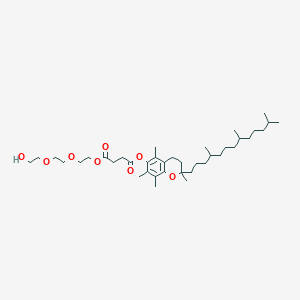
![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)

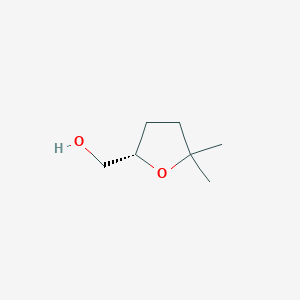
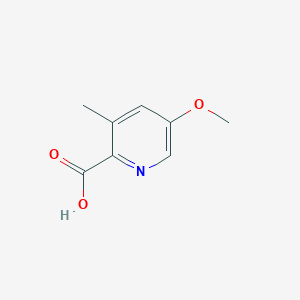

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
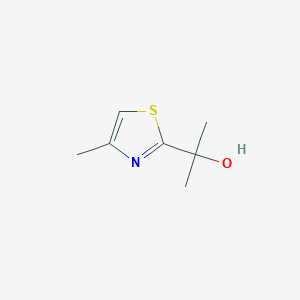

![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)


